Cis-vs-Trans Geometric Isomer Binding Affinity: 80-Fold D2 and 273-Fold D3 Discrimination in a Direct Head-to-Head Assay
In the same study using identical experimental conditions (human cloned D2 and D3 receptors expressed in CHO cells, [125I]iodosulpiride radioligand), cis-(Z)-flupentixol displayed a D2 Ki of 1.5 nM, whereas trans-(E)-flupentixol exhibited a D2 Ki of 120 nM — an approximately 80-fold difference. At the D3 receptor, the discrimination was even more pronounced: cis-(Z)-flupentixol Ki = 1.1 nM versus trans-(E)-flupentixol Ki = 300 nM, representing a 273-fold difference [1]. This stereoselectivity is not attributable to assay variability but to fundamental differences in three-dimensional structure and electrostatic potential between the isomers, as demonstrated by molecular dynamics simulations that revealed significantly more negative electrostatic potentials around the 2-substituent of the trans(E)-isomer, weakening receptor interactions [2].
| Evidence Dimension | Dopamine D2 and D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | cis-(Z)-Flupentixol: D2 Ki = 1.5 nM; D3 Ki = 1.1 nM |
| Comparator Or Baseline | trans-(E)-Flupentixol: D2 Ki = 120 nM; D3 Ki = 300 nM |
| Quantified Difference | D2: ~80-fold higher affinity for cis; D3: ~273-fold higher affinity for cis |
| Conditions | Human cloned D2 and D3 receptors expressed in CHO cells; [125I]iodosulpiride radioligand binding (Freedman et al., 1994) |
Why This Matters
For any experiment requiring dopamine receptor blockade, procurement of isomerically impure material (e.g., racemic mixture) effectively dilutes active compound by up to 50%, compromising dose-response accuracy and potentially masking true pharmacological effects.
- [1] Freedman SB, Patel S, Marwood R, Emms F, Seabrook GR, Knowles MR, McAllister G. Expression and pharmacological characterization of the human D3 dopamine receptor. J Pharmacol Exp Ther. 1994;268(1):417-26. PMID: 8301582. View Source
- [2] Sylte I, Dahl SG. Molecular structure and dynamics of cis(Z)- and trans(E)-flupenthixol and clopenthixol. Pharm Res. 1991;8(4):462-70. PMID: 1871040. View Source
